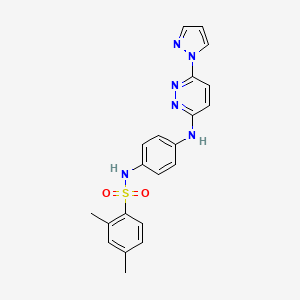

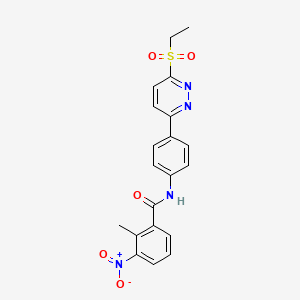

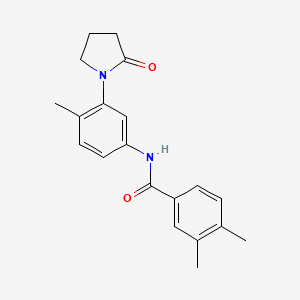

(4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone is a chemical compound with potential biological activity . It has been mentioned in the context of being an antagonist with high affinity and selectivity for the human dopamine D4 receptor .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized, and screened for their in vitro cytotoxic activity .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as FTIR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were synthesized and screened for their in vitro cytotoxic activity .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, the title compound, 1-(4-chlorophenyl)cyclopropylmethanone, was characterized by elemental analysis, IR, 1H NMR, 13C NMR, and mass spectral data .Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as those containing a piperazine moiety, have been found to interact withdopamine receptors , particularly the D4 receptor .

Mode of Action

Compounds with similar structures have been found to act asantagonists at their target sites . This means they bind to their target receptors and block or inhibit their normal function, leading to a decrease in the biological response.

Biochemical Pathways

dopaminergic signaling pathways . These pathways play crucial roles in a variety of physiological processes, including motor control, reward, and the regulation of prolactin secretion .

Pharmacokinetics

It’s worth noting that the piperazine moiety is a common structural motif in pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance .

Action Environment

It’s worth noting that allergic reactions, which can be influenced by environmental substances known as allergens, have been reported to be affected by compounds with similar structures .

Advantages and Limitations for Lab Experiments

The advantages of using (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone in lab experiments include its high binding affinity towards various receptors, its potential applications in drug development, and its well-established synthesis method. However, the limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and pharmacological effects.

Future Directions

There are several future directions for the study of (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone. These include the development of novel drugs based on its structure, the exploration of its potential therapeutic applications in various neurological and psychiatric disorders, and the further elucidation of its mechanism of action and pharmacological effects. Additionally, further studies are needed to assess its safety and toxicity in vivo and to optimize its synthesis method for large-scale production.

Synthesis Methods

The synthesis of (4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone involves the reaction of 4-(4-chlorophenyl)piperazine with 1-methyl-1H-1,2,3-triazol-4-yl)methanone in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic substitution mechanism, and the product is obtained in good yield after purification.

Scientific Research Applications

(4-(4-chlorophenyl)piperazin-1-yl)(1-methyl-1H-1,2,3-triazol-4-yl)methanone has been extensively studied for its potential applications in medicinal chemistry, pharmacology, and neuroscience. It has been shown to exhibit significant binding affinity towards various receptors, including dopamine, serotonin, and adrenergic receptors. This makes it a potential candidate for the development of novel drugs for the treatment of various neurological and psychiatric disorders.

Safety and Hazards

properties

IUPAC Name |

[4-(4-chlorophenyl)piperazin-1-yl]-(1-methyltriazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN5O/c1-18-10-13(16-17-18)14(21)20-8-6-19(7-9-20)12-4-2-11(15)3-5-12/h2-5,10H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLUQDGNRZPDRKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-3-(3-methylbenzyl)-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2900319.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2900320.png)

![Methyl 2-{[(2-benzamidophenyl)(4-methylphenyl)methyl]amino}acetate](/img/structure/B2900325.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2900327.png)

![N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide](/img/structure/B2900334.png)